2,3-Dimethylbenzonitrile

Description

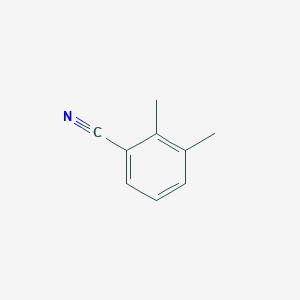

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDPQIJYJCPIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205854 | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-56-1 | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S215F38OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylbenzonitrile (CAS No: 5724-56-1), a pivotal aromatic nitrile in organic synthesis. The document delineates its fundamental physicochemical properties, offers detailed, field-proven protocols for its synthesis and principal chemical transformations, and explores its significant applications, particularly as a key intermediate in the development of pharmaceutical agents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with mechanistic insights to serve as a practical resource for laboratory and development endeavors.

Introduction and Core Concepts

This compound, also known as 3-cyano-o-xylene, is an aromatic organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group and two adjacent methyl groups.[1][2] Its molecular structure imparts a unique combination of reactivity and steric hindrance, making it a valuable building block in specialized synthetic applications. The electron-withdrawing nature of the nitrile group and the electronic and steric influence of the vicinal methyl groups govern its chemical behavior, particularly in reactions involving the nitrile moiety and the aromatic ring.

This compound serves as a critical intermediate in the synthesis of agrochemicals, dyes, and fine chemicals.[3] Most notably, it is a documented precursor in the synthesis of Medetomidine, a potent and selective α2-adrenergic agonist used as a veterinary anesthetic and analgesic.[4] Understanding the properties, synthesis, and reactivity of this compound is therefore essential for chemists working on the development of these and other complex molecular targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in synthesis. These properties dictate appropriate reaction conditions, purification methods, and analytical characterization.

Physicochemical Properties

This compound is typically a colorless to light yellow low-melting solid or liquid with a characteristic almond-like odor.[3] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5724-56-1 | [1] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to yellow/brown solid or liquid | [3] |

| Melting Point | 23 - 25 °C | Fisher Scientific |

| Boiling Point | 241.7 °C at 760 mmHg | Guidechem |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ether | Guidechem,[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound throughout a synthetic workflow.

| Spectroscopy | Key Features and Expected Values | Source(s) |

| FTIR (Neat) | ~2220-2240 cm⁻¹ (C≡N stretch); ~2850-3000 cm⁻¹ (C-H stretch, methyl); ~1450-1600 cm⁻¹ (C=C stretch, aromatic) | [5] |

| ¹H NMR | Aromatic protons (multiplets); Two methyl singlets (distinct chemical shifts due to proximity to the nitrile group) | General NMR Principles |

| ¹³C NMR | Nitrile carbon (~118-120 ppm); Aromatic carbons (multiple signals); Methyl carbons (two distinct signals) | PubChem |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 131; Key fragment at m/z = 116 ([M-CH₃]⁺) | [5] |

Synthesis of this compound

The laboratory-scale synthesis of aryl nitriles from aryl amines is most reliably achieved via the Sandmeyer reaction. This classical transformation provides a robust pathway from readily available anilines to the corresponding benzonitriles, which can be otherwise challenging to access.

Logical Workflow: The Sandmeyer Reaction

The process involves two main stages: the diazotization of an aryl amine to form a reactive diazonium salt, followed by the copper(I) cyanide-catalyzed displacement of the diazonium group. Low temperatures are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.

Caption: Fig 2. Principal reactions of the nitrile group in this compound.

Hydrolysis to 2,3-Dimethylbenzoic Acid

The hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid. The reaction can be performed under either acidic or basic conditions, proceeding through an amide intermediate. [6][7] Mechanistic Insight:

-

Acid-catalyzed: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. [8][9]* Base-catalyzed: The strong hydroxide nucleophile directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylate. [8][10]

Protocol 2: Base-Catalyzed Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethylene glycol or water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound with a solution of sodium hydroxide in water or a higher-boiling solvent like ethylene glycol.

-

Reflux: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the scale and solvent.

-

Rationale: The high temperature is necessary to drive the hydrolysis of the intermediate amide, which is often the rate-limiting step.

-

-

Workup: a. Cool the reaction mixture to room temperature. If a solid (sodium 2,3-dimethylbenzoate) has precipitated, it can be diluted with water. b. Transfer the solution to a beaker and cool in an ice bath. c. Slowly and carefully acidify the solution with concentrated HCl until the pH is ~1-2. This protonates the carboxylate salt, causing the 2,3-dimethylbenzoic acid to precipitate out of the solution. d. Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Reduction to 2,3-Dimethylbenzylamine

The reduction of nitriles is a fundamental method for synthesizing primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reagent for this transformation. [11] Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. [12][13]The first addition breaks one pi-bond of the nitrile, forming an imine anion intermediate. A second hydride addition breaks the remaining pi-bond, generating a dianion which, upon aqueous workup, is protonated to yield the primary amine. [14]

Protocol 3: Reduction using LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a standard Fieser workup solution

-

An inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: a. To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether. b. Expertise: It is critical to use anhydrous solvents and maintain an inert atmosphere because LiAlH₄ reacts violently with water.

-

Addition: a. Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension, typically at 0 °C (ice bath). b. After the addition is complete, the mixture is often stirred at room temperature or gently refluxed to ensure the reaction is complete.

-

Quenching and Workup: a. Trustworthiness: The workup must be performed with extreme caution to safely quench the excess, highly reactive LiAlH₄. b. Cool the reaction mixture to 0 °C. Slowly and sequentially add water, followed by a 15% aqueous NaOH solution, and then more water, according to established protocols (e.g., Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. c. Stir the resulting mixture until a white, filterable precipitate forms. d. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Isolation: a. Combine the organic filtrates and dry over anhydrous sodium sulfate. b. Filter and concentrate the solvent under reduced pressure to yield the crude 2,3-dimethylbenzylamine, which can be further purified by distillation.

Applications in Drug Discovery and Development

This compound is more than a simple chemical; it is an enabling intermediate for complex, high-value molecules. Its primary role in this field is as a starting material or key building block.

Precursor to Medetomidine

The most prominent application of this compound is in the synthesis of Medetomidine {4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole}. [4]Medetomidine is a selective α₂-adrenoceptor agonist with sedative and analgesic properties, widely used in veterinary medicine. [15]Various synthetic routes to Medetomidine have been developed, some of which utilize intermediates derived directly from 2,3-dimethylbenzoic acid (obtained from the hydrolysis of this compound) or via organometallic additions to the nitrile itself. [16][17]

Caption: Fig 3. Role of this compound as a precursor in API synthesis.

Scaffold for Novel Chemical Entities

Beyond specific APIs, the benzonitrile moiety itself is considered a "privileged scaffold" in medicinal chemistry. The nitrile group is a versatile functional handle. It is a bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. The transformations described in Section 4 (hydrolysis and reduction) allow for the introduction of carboxylic acid and aminomethyl groups, which are common pharmacophores. The dimethyl-substituted phenyl ring provides a lipophilic scaffold that can be further functionalized, allowing chemists to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. Based on aggregated GHS data, the compound is classified as follows:

-

H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5] Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]

References

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

-

Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Visual Learners. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

- University of Michigan. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 5724-56-1) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (n.d.). WO2011070069A1 - Process for preparation of medetomidine.

-

National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- Google Patents. (n.d.). EP1918282A1 - Method for preparing medetomidine and its salts.

-

ResearchGate. (2015, March 18). Synthesis and Enantiomeric Resolution of Medetomidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

-

IndiaMART. (n.d.). 2 3-Dimethylbenzonitrile - High Purity Aromatic Compound at Attractive Price. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). This compound | C9H9N | CID 79802 - PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound - NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2 3-Dimethylbenzonitrile Manufacturer in Ankleshwar, 2 3-Dimethylbenzonitrile Supplier [maksons.co.in]

- 4. apicule.com [apicule.com]

- 5. This compound | C9H9N | CID 79802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 17. EP1918282A1 - Method for preparing medetomidine and its salts - Google Patents [patents.google.com]

2,3-Dimethylbenzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbenzonitrile

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 5724-56-1). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The protocols and analyses presented herein are grounded in established methodologies to ensure scientific integrity and reproducibility.

Compound Identity and Structure

This compound, also known as 3-Cyano-o-xylene, is an aromatic organic compound.[3][4] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and two adjacent methyl (-CH₃) groups at positions 2 and 3. This specific substitution pattern dictates its unique physicochemical properties and reactivity.

-

Canonical SMILES: CC1=C(C(=CC=C1)C#N)C[5]

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 5724-56-1 | [3][4][5][7][8][9][10] |

| Molecular Weight | 131.18 g/mol | [2][4][5][6][9] |

| Appearance | Colorless, low-melting solid | [7][9] |

| Odor | Almond-like | [7][9] |

| Melting Point | 23 - 25 °C / 73.4 - 77 °F | [9] |

| Boiling Point | 64 - 66 °C / 147.2 - 150.8 °F (Note: Likely at reduced pressure) | [9] |

| Normal Boiling Point | 544.04 K (270.9 °C) (Calculated) | [11] |

| Refractive Index (n_D) | 1.532 | [12] |

| logP (octanol/water) | 2.175 (Calculated) | [11] |

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, ethanol, and benzene.[13] |

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the two distinct methyl groups. The aromatic protons will appear as a complex multiplet, while the two methyl groups will each present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. Key signals include the nitrile carbon (C≡N) in the downfield region (~118 ppm), the four unique aromatic carbons, the two aromatic carbons bearing methyl groups, and the two distinct methyl carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile functional group.

-

Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals from the methyl groups appear just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 131, corresponding to the molecular weight of the compound.[5][6]

-

Fragmentation: A significant fragment at m/z = 116, resulting from the loss of a methyl group ([M-15]⁺), is also expected.[5]

Experimental Protocols for Property Determination

To ensure the highest degree of accuracy, specific and validated analytical methods must be employed. The choice of method is dictated by the need for precision, efficiency, and the type of information required.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: While traditional capillary methods can determine the melting range, DSC is the superior technique. It not only provides a highly accurate melting point (Tₘ), defined as the onset of the melting endotherm, but also quantifies the enthalpy of fusion (ΔHfus). This thermodynamic data is invaluable for understanding the compound's crystal lattice energy and polymorphism, which are critical parameters in drug development.

Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to 50 °C.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (Melting Point) and the integrated peak area (Enthalpy of Fusion).

Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Structural and Purity Verification Workflow

Causality: No single analytical technique is sufficient to confirm both the identity and purity of a compound. A multi-pronged spectroscopic approach provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR validates the presence of key functional groups (especially the nitrile), and MS confirms the molecular weight. When combined, these techniques provide an unambiguous structural confirmation.

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a neat sample (as a thin film) for IR analysis and a dilute solution in a volatile solvent for GC-MS.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

IR Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

-

MS Acquisition: Inject the sample into a GC-MS system to obtain the mass spectrum and assess purity via chromatography.

-

Data Integration and Interpretation:

-

Correlate the ¹H and ¹³C NMR chemical shifts and coupling patterns with the expected structure.

-

Confirm the presence of the C≡N stretch in the IR spectrum.

-

Verify the molecular weight from the molecular ion peak in the mass spectrum.

-

The purity is assessed from the gas chromatogram; a single major peak indicates high purity.

-

Visualization: Spectroscopic Verification Workflow

Caption: Integrated workflow for structural and purity analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as causing serious eye irritation (H319) and may cause skin and respiratory irritation (H315, H335).[3][5] The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".[3][5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][9] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9] When stored properly, the compound is stable and has a shelf life of at least 24 months.[1]

References

-

SpectraBase. (n.d.). This compound. Retrieved from SpectraBase Website. [Link]

-

Stenutz. (n.d.). This compound. Retrieved from Stenutz Website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79802, this compound. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5724-56-1). Retrieved from Cheméo Website. [Link]

-

NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST Website. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST Website. [Link]

-

Chemister.ru. (n.d.). Properties of substance: benzonitrile. Retrieved from Chemister.ru Website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89046, 2,4-Dimethylbenzonitrile. Retrieved from PubChem. [Link]

-

IndiaMART. (n.d.). 2 3-Dimethylbenzonitrile. Retrieved from IndiaMART Website. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from RSC Publishing. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST Website. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST Website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83688, 2,5-Dimethylbenzonitrile. Retrieved from PubChem. [Link]

-

NIST. (n.d.). This compound Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST Website. [Link]

-

Apicule. (n.d.). This compound (CAS No: 5724-56-1) API Intermediate Manufacturers. Retrieved from Apicule Website. [Link]

Sources

- 1. 2 3-Dimethylbenzonitrile Manufacturer in Ankleshwar, 2 3-Dimethylbenzonitrile Supplier [maksons.co.in]

- 2. apicule.com [apicule.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C9H9N | CID 79802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound (CAS 5724-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound [stenutz.eu]

- 13. benzonitrile [chemister.ru]

An In-depth Technical Guide to 2,3-Dimethylbenzonitrile: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2,3-dimethylbenzonitrile (CAS No. 5724-56-1), a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, robust synthetic methodologies, detailed spectral characterization, and critical downstream applications of this versatile molecule. The insights provided herein are grounded in established chemical principles to facilitate both laboratory-scale research and scale-up considerations.

Core Compound Profile: this compound

This compound, also known as 3-cyano-o-xylene, is an aromatic nitrile characterized by a benzene ring substituted with a nitrile group and two adjacent methyl groups.[1][2] This substitution pattern imparts specific steric and electronic properties that make it a valuable synthon, particularly in the construction of complex molecular architectures.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. Key properties of this compound are summarized below, providing essential data for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 5724-56-1 | [3] |

| Molecular Formula | C₉H₉N | [3][4] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 241.7 °C at 760 mmHg | [5] |

| Melting Point | 16.45 °C (289.6 K) | [6] |

| Density | ~1.0 g/cm³ (Calculated) | [7] |

| Solubility | Sparingly soluble in water | [5] |

| Vapor Pressure | 0.0353 mmHg at 25°C | [5] |

| LogP (Octanol/Water) | 2.58 | [5] |

| Refractive Index | 1.525 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [3][5] |

Nomenclature and Identifiers

For unambiguous identification and literature searching, the following identifiers are critical:

-

IUPAC Name : this compound[3]

-

Synonyms : 3-Cyano-o-xylene, Benzonitrile, 2,3-dimethyl-[1][2]

-

InChI : InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3[3]

-

InChIKey : ZEDPQIJYJCPIRM-UHFFFAOYSA-N[3]

-

SMILES : CC1=C(C(=CC=C1)C#N)C[3]

Synthesis of this compound: A Validated Approach

The most reliable and widely applicable method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[4] This classical transformation provides a robust pathway to this compound from the readily available precursor, 2,3-dimethylaniline. The causality behind this choice rests on the high efficiency and functional group tolerance of the reaction, which proceeds via a stable diazonium salt intermediate.

Caption: Synthetic workflow for this compound via the Sandmeyer Reaction.

Detailed Experimental Protocol: Sandmeyer Cyanation

This protocol is a self-validating system, where the progress of each step can be monitored. The diazotization is confirmed by a spot test, and the final product is validated through rigorous spectroscopic analysis.

Materials and Reagents:

-

2,3-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to form a solution with CuCN)

-

Toluene or Dichloromethane

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Step-by-Step Methodology:

-

Diazotization (Step 1):

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,3-dimethylaniline (1.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C. The aniline hydrochloride salt may precipitate.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The rationale for this strict temperature control is to prevent the premature decomposition of the diazonium salt.

-

Self-Validation Check: The completion of diazotization can be confirmed by testing a drop of the reaction mixture on starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus complete conversion.

-

-

Cyanation (Step 2):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent. Warm this solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. The rate of addition must be controlled to manage the effervescence.

-

After the addition is complete, heat the reaction mixture on a steam bath for an additional 30-60 minutes to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as toluene or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

-

Spectroscopic Characterization and Validation

Authoritative grounding of the product's identity is achieved through a combination of spectroscopic techniques. The data presented below serve as a reference for validating the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (Solvent: CCl₄) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.0-7.4 | Multiplet | 3H | Ar-H |

| Methyl Protons | ~2.4 | Singlet | 3H | Ar-CH₃ (pos. 2 or 3) |

| Methyl Protons | ~2.3 | Singlet | 3H | Ar-CH₃ (pos. 2 or 3) |

| ¹³C NMR (Solvent: CDCl₃) | δ (ppm) | Assignment |

| Aromatic Carbons | ~125-140 | C-Ar (5 signals expected) |

| Nitrile Carbon | ~118 | -C≡N |

| Quaternary Carbon | ~115 | C-CN |

| Methyl Carbons | ~15-20 | Ar-CH₃ (2 signals expected) |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The provided values are typical ranges. The presence of five distinct aromatic carbon signals (four CH and one C-CH₃), in addition to the quaternary carbon bearing the nitrile, confirms the 1,2,3-substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key nitrile functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, CH₃) |

| ~2225 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

The strong, sharp absorption band around 2225 cm⁻¹ is highly characteristic of the nitrile functional group and serves as a primary diagnostic peak.[8][9] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic nitriles.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺) : A prominent peak is expected at m/z = 131, corresponding to the molecular weight of C₉H₉N.[3][10]

-

Key Fragments : A significant fragment is often observed at m/z = 116, corresponding to the loss of a methyl group ([M-15]⁺).[3][10] This fragmentation is a characteristic feature, arising from the stable benzylic-type cation formed after methyl radical loss.

Key Synthetic Applications and Downstream Reactions

This compound is not typically an end-product but rather a versatile intermediate. Its nitrile group can be readily transformed into other valuable functional groups, making it a cornerstone in multi-step syntheses.

Caption: Key downstream synthetic transformations of this compound.

Hydrolysis to 2,3-Dimethylbenzoic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.

Protocol: Basic Hydrolysis

-

Combine this compound (1.0 eq) with an aqueous solution of sodium hydroxide (e.g., 10-20%, 3-5 eq). An alcohol co-solvent like ethanol can be added to improve solubility.

-

Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases (test with moist litmus paper). The rationale for using basic conditions is often cleaner product isolation, as the resulting carboxylate salt is water-soluble, allowing for easy removal of non-polar impurities.

-

Cool the reaction mixture and extract with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

-

The 2,3-dimethylbenzoic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry.

Reduction to 2,3-Dimethylbenzylamine

Reduction of the nitrile provides access to the corresponding primary amine, a common building block in medicinal chemistry.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

-

Causality Note: LAH is a powerful, non-selective reducing agent. This reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

-

To a stirred suspension of lithium aluminum hydride (LAH, ~1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by cooling to 0 °C and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup). This procedure is critical for safely decomposing excess LAH and generating a granular, easily filterable aluminum salt precipitate.

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ether.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethylbenzylamine.

Application in Pharmaceutical Synthesis: Medetomidine

This compound is a documented key intermediate in the synthesis of Medetomidine, a potent α₂-adrenergic agonist used as a veterinary sedative and analgesic.[10] The synthesis often involves the reaction of the nitrile with an organometallic reagent to construct the core structure of the final drug molecule. This highlights the industrial relevance and strategic importance of this compound in the pharmaceutical sector.

Safety and Handling

As a senior scientist, ensuring a culture of safety is paramount. This compound must be handled with appropriate precautions.

-

Hazard Classification (GHS):

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water.[1]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[1]

-

In case of accidental ingestion or significant exposure, seek immediate medical attention.[1]

-

Conclusion

This compound (CAS: 5724-56-1) is a strategically important chemical intermediate with well-defined properties and synthetic utility. This guide has provided a comprehensive framework for its synthesis via the Sandmeyer reaction, detailed its spectroscopic signature for unambiguous identification, and outlined key downstream transformations that are critical for its application in research and drug development. By understanding the causality behind the procedural steps and adhering to strict safety protocols, scientists can effectively and safely leverage this compound to advance their synthetic objectives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79802, this compound. Retrieved January 10, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 10, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5724-56-1). Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Phase change data. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

apicule. (n.d.). This compound (CAS No: 5724-56-1) API Intermediate Manufacturers. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum of this compound. Retrieved January 10, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C9H9N | CID 79802 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Synthesis: A Technical Guide to 2,3-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,3-dimethylbenzonitrile, a key aromatic nitrile compound. As a versatile intermediate, its significance resonates across various domains of chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This document will delve into its fundamental properties, spectroscopic characterization, a detailed synthesis protocol, and its application in drug development, offering a comprehensive resource for professionals in the field.

Core Properties of this compound

This compound, also known as 3-cyano-o-xylene, is an aromatic organic compound.[1] Its molecular structure, consisting of a benzene ring substituted with two adjacent methyl groups and a nitrile functional group, underpins its utility as a chemical building block.[2]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [3][4] |

| Molecular Weight | 131.17 g/mol | [3][5] |

| CAS Number | 5724-56-1 | [3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 241.7 °C at 760 mmHg | [2] |

| IUPAC Name | This compound | [4] |

Synthesis Pathway: The Sandmeyer Reaction

A reliable and widely employed method for the synthesis of this compound is the Sandmeyer reaction. This reaction facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[6] The readily available precursor for this synthesis is 2,3-dimethylaniline.[7][8]

The overall transformation is depicted below:

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound from 2,3-dimethylaniline.

Materials:

-

2,3-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (Caution: Highly Toxic)

-

Water (distilled or deionized)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization of 2,3-Dimethylaniline:

-

In a flask, dissolve 2,3-dimethylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the 2,3-dimethylbenzenediazonium chloride solution.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

-

Sandmeyer Reaction (Cyanation):

-

Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

Gently warm the reaction mixture to approximately 50-60 °C to drive the reaction to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Structural Elucidation: Spectroscopic Analysis

The identity and purity of synthesized this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~2.4 | Singlet | 3H | Methyl protons (Ar-CH₃) |

| ~2.3 | Singlet | 3H | Methyl protons (Ar-CH₃) |

¹³C NMR (Carbon-13 NMR) Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~140-125 | Aromatic carbons (Ar-C) |

| ~118 | Nitrile carbon (C≡N) |

| ~20-15 | Methyl carbons (Ar-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Alkyl (Methyl) |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data:

| m/z | Interpretation |

| 131 | Molecular ion [M]⁺ |

| 116 | [M - CH₃]⁺ |

| 130 | [M - H]⁺ |

Application in Drug Development: The Case of Medetomidine

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of Medetomidine.[3]

Medetomidine is a potent and selective α₂-adrenergic agonist used as a veterinary sedative and analgesic. The synthesis of Medetomidine involves the modification of the functional groups present in this compound.

The role of this compound as a starting material in the synthesis of Medetomidine is illustrated below:

Caption: Synthetic pathway from this compound to Medetomidine.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a compound of significant interest in organic synthesis, particularly for the pharmaceutical industry. Its well-defined properties, established synthetic routes, and clear spectroscopic signatures make it a valuable and reliable building block. The application of this intermediate in the synthesis of drugs like Medetomidine underscores its importance in the development of therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this versatile chemical compound.

References

-

Apicule. (n.d.). This compound (CAS No: 5724-56-1) API Intermediate Manufacturers. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

TradeIndia. (n.d.). 2 3-Dimethylbenzonitrile - High Purity Aromatic Compound at Attractive Price. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NRoChemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube. Retrieved from [Link]

- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2487-2510.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Dimethylbenzonitrile: Properties, Applications, and Suppliers. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 2.9: Fragmentation. In Mass Spectrometry (McMurry). Retrieved from [Link]

- Gadaleta, D., et al. (2022).

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Dhanlaxmi Chemicals. (n.d.). 2,3 dimethyl aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Xylidine. Retrieved from [Link]

- MDPI. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Molecules, 29(23), 5028.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. apicule.com [apicule.com]

- 4. This compound | C9H9N | CID 79802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2 3-Dimethylbenzonitrile - High Purity Aromatic Compound at Attractive Price [maksons.co.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethylaniline for synthesis 87-59-2 [merckmillipore.com]

- 8. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzonitrile

Abstract

2,3-Dimethylbenzonitrile, also known as 2,3-xylidine, is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this versatile molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of key methodologies, including the Sandmeyer reaction, palladium-catalyzed cyanation of aryl halides, and routes starting from substituted benzoic acids and benzaldehydes. Each section is structured to provide not only a protocol but also the rationale behind experimental choices, ensuring a deep, actionable understanding for the practicing chemist.

Introduction: The Significance of this compound

The benzonitrile moiety is a cornerstone in medicinal chemistry and materials science, valued for its electronic properties and its ability to be transformed into other functional groups like amines, carboxylic acids, and tetrazoles.[3] this compound, with its specific substitution pattern, serves as a key building block for more complex molecular architectures.[1] Its applications span from the synthesis of pharmaceuticals to the development of novel agrochemicals.[2] The strategic placement of the methyl groups influences the molecule's reactivity and the stereochemistry of downstream products, making its efficient and selective synthesis a topic of considerable interest.

The Sandmeyer Reaction: A Classic and Robust Approach

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a powerful and widely used method for the synthesis of aryl nitriles from aryl diazonium salts.[4][5] This radical-nucleophilic aromatic substitution provides a reliable pathway to introduce a cyano group onto an aromatic ring.[4][6]

2.1. Mechanistic Overview

The reaction proceeds in two main stages: the diazotization of an aromatic amine followed by the copper(I) cyanide-catalyzed displacement of the diazonium group.[6][7]

-

Diazotization: 2,3-Dimethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas.[6] The aryl radical then reacts with the copper(II) species, and subsequent reductive elimination yields the this compound and regenerates the copper(I) catalyst.

Diagram: The Sandmeyer Reaction Pathway

Caption: A simplified workflow of the Sandmeyer reaction for this compound synthesis.

2.2. Experimental Protocol: Sandmeyer Cyanation of 2,3-Dimethylaniline

Materials:

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Cyanide

-

Sodium Cyanide (optional, to be handled with extreme caution)

-

Sodium Carbonate

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dimethylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with dilute sodium hydroxide solution (to remove any acidic byproducts), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

2.3. Field-Proven Insights

-

Purity of Amine: The starting 2,3-dimethylaniline should be of high purity as impurities can lead to side reactions and the formation of colored byproducts.

-

Temperature Control: Strict temperature control during diazotization is paramount to prevent the decomposition of the diazonium salt, which can lead to the formation of phenols and other impurities.

-

Safety: The use of cyanide salts requires extreme caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.

Palladium-Catalyzed Cyanation: A Modern and Versatile Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles, offering a milder and often more functional group tolerant alternative to the Sandmeyer reaction.[11][12][13][14][15] These methods typically involve the reaction of an aryl halide (or triflate) with a cyanide source in the presence of a palladium catalyst and a ligand.

3.1. Mechanistic Principles

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (e.g., 2-bromo-1,3-dimethylbenzene or 3-bromo-o-xylene) to form a palladium(II) intermediate.

-

Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., zinc cyanide, potassium ferrocyanide).[16][17]

-

Reductive Elimination: The aryl group and the cyanide group on the palladium complex couple and are eliminated, forming the this compound product and regenerating the palladium(0) catalyst.[15]

Diagram: Palladium-Catalyzed Cyanation Cycle

Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

3.2. Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-1,3-dimethylbenzene

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

Zinc Cyanide (Zn(CN)₂)

-

Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and zinc cyanide under an inert atmosphere.

-

Add the anhydrous solvent (e.g., DMF) and stir the mixture for a few minutes.

-

Add the 2-bromo-1,3-dimethylbenzene to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts.

-

Wash the filtrate with water and brine to remove the DMF and any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

3.3. Comparative Analysis of Cyanide Sources

| Cyanide Source | Toxicity | Handling | Reactivity |

| KCN/NaCN | High | Requires extreme care | High |

| Zn(CN)₂ | Lower than alkali cyanides | Safer to handle | Good, often used in Pd-catalyzed reactions |

| K₄[Fe(CN)₆] | Low | Relatively safe | Requires specific catalytic systems |

| CuCN | Moderate | Standard precautions | Used in Sandmeyer and some Pd-catalyzed reactions |

Synthesis from 2,3-Dimethylbenzoic Acid

Another viable route to this compound involves the conversion of the corresponding carboxylic acid, 2,3-dimethylbenzoic acid.[18][19][20][21] This is typically a two-step process involving the formation of a primary amide followed by dehydration.

4.1. Amide Formation and Subsequent Dehydration

-

Amide Formation: 2,3-Dimethylbenzoic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia source to form 2,3-dimethylbenzamide.[22][23]

-

Dehydration: The primary amide is then dehydrated to the nitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), trifluoroacetic anhydride, or more modern reagents.[24][25][26][27][28][29] The choice of dehydrating agent often depends on the scale of the reaction and the presence of other functional groups.

Diagram: Synthesis from Benzoic Acid

Caption: Two-step synthesis of this compound from 2,3-dimethylbenzoic acid.

4.2. Experimental Protocol: Dehydration of 2,3-Dimethylbenzamide

Materials:

-

2,3-Dimethylbenzamide

-

Phosphorus Pentoxide (P₄O₁₀) or Thionyl Chloride (SOCl₂)

-

Inert solvent (e.g., toluene or xylene if using P₄O₁₀)

Procedure (using P₄O₁₀):

-

In a round-bottom flask, mix 2,3-dimethylbenzamide with phosphorus pentoxide.

-

Heat the solid mixture gently under vacuum.

-

The this compound product will distill directly from the reaction mixture and can be collected in a cooled receiving flask.[24]

-

The collected product can be further purified if necessary.

Procedure (using SOCl₂):

-

Reflux a solution of 2,3-dimethylbenzamide in excess thionyl chloride.

-

After the reaction is complete (monitored by TLC or GC), carefully remove the excess thionyl chloride by distillation.

-

The residue is then worked up by pouring it into ice-water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude nitrile, which can be purified by distillation or chromatography.

Synthesis from 2,3-Dimethylbenzaldehyde

The conversion of aldehydes to nitriles offers another synthetic avenue. This is often achieved through the formation and subsequent dehydration of an aldoxime intermediate.[30][31][32][33]

5.1. Aldoxime Formation and Dehydration

-

Oxime Formation: 2,3-Dimethylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form 2,3-dimethylbenzaldoxime.

-

Dehydration: The resulting aldoxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or various modern catalytic systems.[34]

Diagram: Synthesis from Benzaldehyde

Caption: Two-step synthesis of this compound from 2,3-dimethylbenzaldehyde.

5.2. One-Pot Procedures

Several one-pot methods have been developed to streamline the conversion of aldehydes to nitriles, avoiding the isolation of the intermediate aldoxime.[33][35] These methods often employ a catalyst that facilitates both the condensation and dehydration steps in a single reaction vessel. For example, a deep eutectic solvent of choline chloride and urea can act as an efficient and environmentally friendly catalyst for this transformation.[33]

Summary and Outlook

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of advantages and considerations. The choice of a particular method will depend on factors such as the availability of starting materials, the scale of the synthesis, functional group tolerance, and safety considerations.

| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 2,3-Dimethylaniline | NaNO₂, HCl, CuCN | Robust, well-established, good yields | Use of highly toxic cyanides, requires careful temperature control |

| Palladium-Catalyzed Cyanation | 2-Halo-1,3-dimethylbenzene | Pd catalyst, ligand, cyanide source | High functional group tolerance, milder conditions | Cost of palladium catalyst, potential for ligand sensitivity |

| From Benzoic Acid | 2,3-Dimethylbenzoic Acid | SOCl₂, NH₃, dehydrating agent | Avoids highly toxic cyanides in the main step | Multi-step, may require harsh dehydrating agents |

| From Benzaldehyde | 2,3-Dimethylbenzaldehyde | NH₂OH·HCl, dehydrating agent | Readily available starting material | Can require isolation of aldoxime intermediate, though one-pot methods exist |

Future research in this area will likely focus on the development of more sustainable and atom-economical methods, such as direct C-H cyanation, and the use of greener catalysts and solvents.[36] As the demand for complex pharmaceuticals and agrochemicals continues to grow, the efficient and selective synthesis of key intermediates like this compound will remain a critical area of chemical research.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. [Link]

-

Li, J., et al. (2020). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]

-

Wang, C., et al. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 17(19), 4766–4769. [Link]

-

Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

-

Li, J., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(19), 12085–12092. [Link]

-

Reddy, B. V. S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(82), 10666-10669. [Link]

-

Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

-

Ratananukul, P., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. RSC Advances, 11(21), 12621–12625. [Link]

-

ResearchGate. (n.d.). The classical approach for nitrile synthesis from aldehydes. [Link]

-

Chen, J., & Wu, J. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 16(15), 1956-1967. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

JoVE. (2023). Preparation of Nitriles. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

IndiaMART. (n.d.). 2 3-Dimethylbenzonitrile - High Purity Aromatic Compound at Attractive Price. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzoic acid. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PubChem. (n.d.). This compound. [Link]

-

Scribd. (n.d.). Benzaldehyde To Benzonitrile. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]

-

ResearchGate. (n.d.). Dehydration of benzamide in the presence of MS-3A catalyzed by TBA4[α-H4SiW11O39]. [Link]

-

National Institutes of Health. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. [Link]

-

National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. [Link]

-

NIST. (n.d.). Benzoic acid, 2,3-dimethyl-. [Link]

-

PubChem. (n.d.). 2,3-dimethylbenzamide. [Link]

-

Dhanlaxmi Chemicals. (n.d.). 2,3 dimethyl aniline. [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzamide. [Link]

-

Wikipedia. (n.d.). 2,3-Xylidine. [Link]

-

ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2 3-Dimethylbenzonitrile Manufacturer in Ankleshwar, 2 3-Dimethylbenzonitrile Supplier [maksons.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

- 10. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 14. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 18. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2,3-Dimethylbenzoic Acid | CymitQuimica [cymitquimica.com]

- 20. 2,3-Dimethylbenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 21. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]

- 22. PubChemLite - 2,3-dimethylbenzamide (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 23. 2,3-Dimethylbenzamide | C9H11NO | CID 2800987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 26. Video: Preparation of Nitriles [jove.com]

- 27. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. scribd.com [scribd.com]

- 36. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 2,3-Dimethylbenzonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbenzonitrile